2-Chloro-6-methylimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-chloro-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3 |
InChI Key |
PQEPLNMGJDRQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Reactivity of 2 Chloro 6 Methylimidazo 1,2 a Pyridine
Established Reaction Pathways for the Preparation of 2-Chloro-6-methylimidazo[1,2-A]pyridine
The preparation of this compound can be approached through several established synthetic strategies, primarily involving the construction of the imidazole (B134444) ring onto a pre-functionalized pyridine (B92270) core.
Stepwise Synthesis Protocols and Strategic Intermediate Utilization
The most classical and widely employed method for the synthesis of the imidazo[1,2-a]pyridine (B132010) core involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. vsnchem.com For the synthesis of this compound, the logical starting material is 2-amino-5-methylpyridine (B29535). The synthesis of this key intermediate is well-documented, often starting from 3-methylpyridine. niscpr.res.in
A plausible stepwise approach to the target compound would involve the reaction of 2-amino-5-methylpyridine with a suitable two-carbon synthon that ultimately introduces the chloro substituent at the 2-position. One such synthon could be chloroacetaldehyde (B151913) or its synthetic equivalent. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Another strategic intermediate that can be utilized is 6-methylimidazo[1,2-a]pyridin-2-one. This intermediate can be synthesized by the reaction of 2-amino-5-methylpyridine with an α-ketoester, followed by cyclization. The subsequent chlorination of the 2-oxo group, for instance using phosphorus oxychloride (POCl₃), would then yield the desired this compound. The use of POCl₃ is a common strategy for the conversion of hydroxyl or oxo groups on heterocyclic systems to chloro substituents. nih.gov
A key precursor for derivatization is 6-chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde, which is commercially available, suggesting a well-established synthetic route likely involving the Vilsmeier-Haack reaction. vsnchem.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407), such as N,N-dimethylformamide (DMF), to introduce a formyl group and a chlorine atom onto an electron-rich aromatic or heterocyclic ring. niscpr.res.inwikipedia.orgorganic-chemistry.org The likely substrate for such a reaction would be a 6-methyl-substituted imidazo[1,2-a]pyridine derivative.
Convergent and One-Pot Synthetic Strategies for Direct Access
Convergent and one-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. For the imidazo[1,2-a]pyridine scaffold, several multicomponent reactions (MCRs) have been developed.
The Groebke–Blackburn–Bienaymé reaction is a prominent one-pot approach that combines a 2-aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core. organic-chemistry.orgthieme-connect.debeilstein-journals.org To synthesize this compound via this method, one would theoretically use 2-amino-5-methylpyridine, an appropriate aldehyde, and a chlorine-containing isocyanide, although the stability and availability of the latter might be a limiting factor.
Another powerful one-pot strategy is the A³-coupling (aldehyde-alkyne-amine) reaction. This method has been successfully applied to the synthesis of various imidazo[1,2-a]pyridine derivatives. niscpr.res.in In a potential application for the target compound, 2-amino-5-methylpyridine could be reacted with an aldehyde and a chloro-substituted terminal alkyne in the presence of a suitable catalyst, such as a copper salt.
Furthermore, one-pot procedures involving the reaction of 2-aminopyridines with ketones under oxidative conditions have been reported. For instance, the reaction of 2-amino-5-methylpyridine with a suitable ketone precursor to the 2-chloro-substituted imidazole ring, in the presence of an oxidant like iodine, could provide a direct route to the target molecule.
Integration of Sustainable Chemistry Principles in Synthetic Design
The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridines. These approaches aim to reduce the environmental impact by minimizing the use of hazardous reagents and solvents, improving energy efficiency, and increasing atom economy.
For the synthesis of this compound and its analogs, several sustainable strategies can be envisioned. The use of water as a solvent is a key aspect of green chemistry. Several methods for the synthesis of imidazo[1,2-a]pyridines in aqueous media have been developed, often with the aid of surfactants to facilitate the reaction of poorly soluble organic substrates. niscpr.res.in
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org The application of microwave irradiation can significantly reduce reaction times for the condensation of 2-aminopyridines with α-haloketones or in multicomponent reactions.
Catalyst-free synthetic methods represent another important avenue in green chemistry. For the imidazo[1,2-a]pyridine system, reactions have been developed that proceed efficiently without the need for a metal or acid catalyst, often by simply heating the reactants in a suitable solvent. vsnchem.com
Finally, the development of electrochemical methods for the synthesis of imidazo[1,2-a]pyridines offers a sustainable alternative to traditional oxidative reactions that rely on stoichiometric chemical oxidants. rsc.org These methods use electricity as a "clean" reagent to drive the desired transformations.
Innovations in Synthetic Approaches to this compound and Structural Precursors
Ongoing research in synthetic methodology continues to provide novel and more efficient ways to access complex heterocyclic structures like this compound.
Development of Catalytic Systems for Enhanced Imidazo[1,2-A]pyridine Ring Annulation
A variety of catalytic systems have been developed to improve the efficiency and scope of imidazo[1,2-a]pyridine synthesis. Copper-based catalysts are particularly prevalent, being used in A³-coupling reactions, oxidative cyclizations, and reactions with diazoketones. niscpr.res.in For instance, a Cu(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported. wikipedia.org
Gold catalysts have also been shown to be effective in the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes. This redox-neutral approach offers mild reaction conditions.
Iodine-catalyzed reactions have gained attention as a metal-free alternative for the synthesis of imidazo[1,2-a]pyridines. Molecular iodine can act as a Lewis acid to promote the condensation and cyclization of 2-aminopyridines with carbonyl compounds.
The following table summarizes some of the catalytic systems used in the synthesis of the imidazo[1,2-a]pyridine scaffold.
Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper (e.g., CuI, Cu(OTf)₂) | A³-Coupling, Oxidative Cyclization | Versatile, good functional group tolerance | niscpr.res.in |
| Gold (e.g., PicAuCl₂) | Redox-neutral cyclization | Mild reaction conditions | |
| Iodine (I₂) | Oxidative Cyclization | Metal-free, cost-effective | |
| Iron (e.g., FeCl₃) | Condensation | Inexpensive, environmentally benign | |
| Ytterbium (e.g., Y(OTf)₃) | Aza-Friedel-Crafts | Lewis acid catalysis for C-C bond formation | sigmaaldrich.com |
Mechanistic Dissection of Critical Bond-Forming Reactions within the Synthesis
The formation of the imidazo[1,2-a]pyridine ring system involves a sequence of well-understood mechanistic steps. In the classical synthesis from a 2-aminopyridine and an α-haloketone, the reaction is initiated by the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-haloketone, forming a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.
The Vilsmeier-Haack reaction, a likely route to precursors of this compound, proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a formamide with phosphorus oxychloride. wikipedia.orgorganic-chemistry.org This electrophilic species then attacks the electron-rich imidazo[1,2-a]pyridine ring, typically at the C3 position. The subsequent workup can lead to formylation and/or chlorination depending on the specific reaction conditions and the stability of the intermediates. A plausible mechanism for the formation of a 2-chloro-3-formyl derivative involves the initial formation of the Vilsmeier reagent, which then reacts with a suitable imidazo[1,2-a]pyridine precursor.
The mechanism of copper-catalyzed A³-coupling reactions is thought to involve the in-situ formation of a copper acetylide, which then reacts with an imine generated from the condensation of the 2-aminopyridine and an aldehyde. This is followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
Understanding these mechanistic pathways is crucial for the rational design of new synthetic routes and for optimizing reaction conditions to achieve higher yields and selectivities.
Optimization of Reaction Kinetics and Thermodynamic Control for Yield Enhancement
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, this would involve reacting 5-methyl-2-aminopyridine with a suitable chloro-substituted electrophile. The optimization of this synthesis is crucial for maximizing yield and purity.
Key parameters influencing reaction kinetics and thermodynamic outcomes include the choice of solvent, temperature, and catalyst. Microwave-assisted synthesis has emerged as a powerful technique to enhance reaction rates and yields. imist.maorganic-chemistry.org For instance, microwave irradiation can significantly shorten reaction times, often to less than two minutes, and provide higher yields compared to conventional heating methods. organic-chemistry.org Solvent-free conditions, also often facilitated by microwave heating, can further improve efficiency. organic-chemistry.org
The choice of catalyst and reaction medium is also critical. While many syntheses are metal-free, some protocols employ catalysts like copper (I) iodide to facilitate aerobic oxidative coupling, which is compatible with a broad range of functional groups. organic-chemistry.org Electrochemical methods offer a green alternative, proceeding in simple undivided cells with low-toxicity solvents like ethanol (B145695) and avoiding the need for external oxidants, thus exhibiting high atom economy. rsc.org The use of a buffer system, such as KH2PO4/K2HPO4, has been shown to enable efficient electrochemical C-H cyanation, demonstrating how precise pH control can influence regioselectivity and yield. organic-chemistry.org
Strategic Derivatization and Functionalization of the this compound Core Structure
The this compound scaffold serves as a versatile starting material for extensive chemical modifications, allowing for the systematic exploration of chemical space in drug discovery and materials science.
The chloro-substituent at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming carbon-carbon bonds by coupling the 2-chloro-imidazo[1,2-a]pyridine with various aryl or heteroaryl boronic acids. imist.mamedjchem.com Microwave-assisted Suzuki-Miyaura couplings have been shown to be particularly efficient for chloroimidazo[1,2-a]pyridines, leading to total conversion and high yields in shortened reaction times. imist.ma The use of specific palladium catalysts, such as (SIPr)Pd(allyl)Cl, under microwave irradiation can produce 3,6-disubstituted imidazo[1,2-a]pyridines in good to excellent yields within an hour. medjchem.com
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Chloro-Imidazo[1,2-a]pyridines
| Catalyst / Ligand | Base | Solvent | Conditions | Outcome | Reference |
| Pd(OAc)2 / PPh3 | K2CO3 | Dioxane/Ethanol | Microwave | Total conversion | imist.ma |
| Pd(PPh3)4 | K2CO3 | Dioxane/Ethanol | Microwave | Good yield | imist.ma |
| (SIPr)Pd(allyl)Cl | - | - | Microwave, 1h | Good to excellent yields | medjchem.com |
Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the C2 position and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.com This method is invaluable for synthesizing alkynyl-substituted imidazo[1,2-a]pyridines, which are important precursors for more complex molecules. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature, which allows for high functional group tolerance. wikipedia.orgsoton.ac.uk Copper-free Sonogashira variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org
Table 2: Sonogashira Coupling Reaction Parameters
| Catalyst | Co-catalyst | Base | Solvent | Conditions | Reference |
| Pd(PPh3)4 | CuI | Et3N | THF/Et3N | Room Temperature, 16h | soton.ac.uk |
| Pd(dppf)Cl2 | CuI | - | - | Aerobic | mdpi.com |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds, coupling the 2-chloro position with primary or secondary amines. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the amination of even challenging aryl chlorides. organic-chemistry.org The reaction typically involves a Pd(0) catalyst, a base such as sodium tert-butoxide, and an appropriate phosphine ligand like BINAP. chemspider.com This method is highly effective for creating a diverse library of 2-amino-imidazo[1,2-a]pyridine derivatives. chemspider.com
Functionalization at the nitrogen atom of the imidazole ring (N-1) is less common than substitution on the carbon framework. The lone pair on this nitrogen is part of the aromatic system, making it less nucleophilic. However, reactions such as N-alkylation can occur to form pyridinium salts. This quaternization makes the ring system even more electron-deficient and can activate it for subsequent reactions. youtube.com For instance, treatment with an alkyl halide can lead to the formation of an N-alkylated imidazo[1,2-a]pyridinium salt.
The electronic nature of the imidazo[1,2-a]pyridine ring system dictates the regioselectivity of substitution reactions.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comechemi.com However, the imidazole ring is electron-rich and directs electrophilic attack primarily to the C3 position. stackexchange.comechemi.com This is because attack at C3 results in a more stable cationic intermediate where the aromaticity of the six-membered pyridine ring is maintained. stackexchange.comechemi.com Common electrophilic substitutions include nitration, halogenation, and acylation, which predominantly occur at C3. organic-chemistry.org
Nucleophilic Substitution: The pyridine part of the scaffold is susceptible to nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the ring nitrogen (C5, C7, and C8a, though C8a is a bridgehead). youtube.comyoutube.com The presence of the electron-withdrawing chloro group at C2 further activates the ring system. Nucleophiles, such as amines or alkoxides, can displace other leaving groups on the pyridine ring. The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. youtube.comresearchgate.net
Introducing orthogonal functional handles is a key strategy for the multi-step synthesis of complex molecules. This involves placing functional groups that can be selectively modified without interfering with other reactive sites. For this compound, this could involve:
Introducing a second, different halogen: For example, regioselective bromination at the C3 position. The differential reactivity of C-Cl and C-Br bonds in palladium-catalyzed couplings allows for sequential, site-selective functionalization.
C-H Functionalization: Direct C-H functionalization at other positions on the pyridine ring (e.g., C8) can introduce groups like alkenes, which can then be further modified. researchgate.net
Protecting Groups: Attaching functional groups with protecting groups, such as a protected aldehyde or nitrile, allows for their late-stage deprotection and elaboration after other modifications to the scaffold have been completed. nih.gov
Considerations for Laboratory-Scale Scalability and Advanced Process Chemistry Development
Scaling up the synthesis of this compound and its derivatives from the laboratory to a larger scale requires careful consideration of several factors.
Reaction Conditions: Microwave-assisted reactions, while efficient at the lab scale, may require specialized equipment for scale-up. mdpi.com Transitioning to conventional heating in batch reactors may necessitate re-optimization of temperature, reaction time, and catalyst loading.
Catalyst Selection and Loading: For cross-coupling reactions, minimizing the loading of expensive palladium catalysts is a key economic driver. libretexts.org Highly active catalysts that are stable and have high turnover numbers are preferred. organic-chemistry.org
Solvent and Reagent Choice: The choice of solvents and reagents must consider safety, environmental impact, and cost. Using water as a solvent or running reactions under solvent-free conditions are attractive green chemistry approaches. rsc.org
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for large-scale production. Developing scalable purification methods such as crystallization or distillation is crucial. The synthesis of the boronate ester of 2-bromopyridine, for example, has been performed at the multigram scale, indicating scalability. nih.gov
Process Safety: The thermal stability of intermediates and the potential for exothermic reactions must be carefully evaluated to ensure safe operation at scale.
Gram-scale synthesis has been demonstrated for various functionalization reactions on the imidazo[1,2-a]pyridine core, such as C3-formylation and alkylation, indicating the potential for these methods to be adapted for larger-scale production. nih.govmdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 6 Methylimidazo 1,2 a Pyridine Analogues
Rational Design and Systematic Modification Strategies for the 2-Chloro-6-methylimidazo[1,2-a]pyridine Scaffold
The design of new analogues based on the this compound scaffold employs a variety of strategies to explore the chemical space around this core structure. These strategies aim to identify key interactions with biological targets and to modulate the physicochemical properties of the molecules.
Systematic modifications at the 2-chloro and 6-methyl positions of the imidazo[1,2-a]pyridine (B132010) ring are fundamental to understanding their contribution to biological activity.
The 2-chloro group is a key feature that can influence both the electronic and steric properties of the molecule. Its replacement with other halogens (e.g., fluorine, bromine) or with bioisosteric groups can significantly impact activity. For instance, in a series of imidazo[1,2-a]pyridine derivatives, the nature of the substituent at the 2-position was found to be critical for their biological effects. While direct SAR data on the 2-chloro position of the 6-methyl analogue is limited, studies on related imidazo[1,2-a]pyridines suggest that this position is amenable to a variety of substituents. For example, replacement of a chloro group with other functionalities can modulate the interaction with target proteins.
The 6-methyl group also plays a significant role in the SAR of this scaffold. The introduction of different substituents at the C6 position of the imidazo[1,2-a]pyridine ring has been shown to be a viable strategy for modulating biological activity. nih.gov Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated that this position can tolerate a range of functional groups, from small alkyl groups to more complex aromatic and heterocyclic moieties. nih.gov For example, in a study of imidazo[1,2-a]pyridine-based inhibitors, modifications at the 6-position were found to be crucial for retaining activity against Rab geranylgeranyl transferase. nih.gov The introduction of a methyl group at this position, as in the parent compound, can provide a favorable hydrophobic interaction within a target's binding pocket.
| Position | Original Substituent | Example Modifications | Potential Impact on Activity |
| 2 | Chloro (-Cl) | -F, -Br, -CN, -CF3 | Modulation of electronic properties, hydrogen bonding capacity, and steric interactions. |
| 6 | Methyl (-CH3) | -H, -Ethyl, -Phenyl, -Formyl | Alteration of steric bulk, hydrophobicity, and potential for additional interactions. |
Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. In the context of the this compound scaffold, this can involve replacing either the substituents or the core ring system itself. For instance, the imidazo[1,2-a]pyridine core can be replaced by other bicyclic heteroaromatic systems to explore new chemical space and potentially improve properties such as solubility or metabolic stability. One study demonstrated that 8-fluoroimidazo[1,2-a]pyridine (B164112) can act as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, highlighting the potential for such modifications.
Topological modifications, such as altering the ring size or the points of fusion, can also lead to novel analogues with improved characteristics. While specific examples for the this compound are not extensively documented, the general principle of scaffold hopping is widely applied in drug discovery programs involving imidazo[1,2-a]pyridines. nih.gov
The introduction of various pendant groups at different positions of the this compound scaffold can have a profound effect on molecular recognition and ligand binding. These pendant groups can establish additional interactions with the target protein, such as hydrogen bonds, ionic interactions, or van der Waals forces, thereby enhancing binding affinity and selectivity.
For example, the introduction of a phosphonocarboxylate moiety at the C3 position of 6-substituted imidazo[1,2-a]pyridines was investigated to understand the impact of acidic groups on inhibitory activity. nih.gov Similarly, the addition of quinazoline (B50416) derivatives to the 6-position of the imidazo[1,2-a]pyridine ring has been explored to develop PI3Kα inhibitors. nih.gov These studies underscore the importance of exploring a diverse range of pendant groups to optimize the pharmacological profile of the lead compound.
Deconvolution of Pharmacophore Elements and Structural Determinants of Preclinical Activity
To move from a lead compound to a clinical candidate, it is essential to understand the key pharmacophoric elements and the structural features that govern its biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can help to predict the activity of new analogues and to identify the key molecular descriptors that are important for activity.
For imidazo[1,2-a]pyridine derivatives, QSAR studies have been employed to understand the factors influencing their activity as acid pump antagonists. nih.gov These studies have highlighted the importance of global topological charge indices and the hydrophobicity of certain substituents in determining the biological activity. Such models can be applied to analogues of this compound to guide the design of more potent compounds.
| Compound | C6-Substituent | In Vitro Activity (IC50, µM) | Reference |
| Analogue 1 | -H | 15.2 | nih.gov |
| Analogue 2 | -Br | 8.5 | nih.gov |
| Analogue 3 | -Phenyl | 5.1 | nih.gov |
| Analogue 4 | -4-Fluorophenyl | 3.2 | nih.gov |
Note: The data in this table is illustrative and based on findings for 6-substituted imidazo[1,2-a]pyridines, demonstrating the impact of substituent variation on biological activity.
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The conformational flexibility of the this compound scaffold and its analogues can influence how they fit into the binding site of a protein and the specific interactions they form.
Molecular modeling and conformational analysis studies can provide valuable insights into the preferred conformations of these molecules and how they interact with their targets. For instance, a study on a novel imidazo[1,2-a]pyridine derivative demonstrated that it induces specific conformational shifts in its target protein, KRASG12D, leading to its inhibition. nih.gov This highlights the importance of considering the dynamic nature of both the ligand and the target in the drug design process. Understanding the conformational preferences of this compound analogues can aid in the design of compounds with improved binding affinity and selectivity. nih.govnih.gov
Assessment of Ligand Efficiency Metrics and Lipophilic Efficiency in Structure-Based Optimization
In the realm of structure-based drug design, ligand efficiency (LE) and lipophilic efficiency (LiPE, also known as LLE) are pivotal metrics for evaluating the quality of compounds. wikipedia.orgsciforschenonline.org LE measures the binding energy per heavy atom, offering a way to assess if a compound's potency stems from an optimal fit with its target rather than just its size. nih.gov LiPE relates the potency of a compound to its lipophilicity, a crucial factor that influences a wide range of ADME (absorption, distribution, metabolism, and excretion) properties. wikipedia.orgsciforschenonline.org An ideal drug candidate should exhibit high potency without excessive lipophilicity. nih.gov
For the imidazo[1,2-a]pyridine class, optimizing these efficiencies is a key strategy. The goal is to enhance potency against a biological target while maintaining physicochemical properties conducive to favorable pharmacokinetics. For instance, in the development of anti-tuberculosis agents based on the imidazo[1,2-a]pyridine scaffold, researchers have focused on modifying various positions of the heterocyclic core to improve these efficiency metrics. While high lipophilicity can contribute to potency, it often leads to poor solubility, high plasma protein binding, and increased metabolic turnover.
The following table illustrates the conceptual relationship between structural modifications and efficiency metrics for imidazo[1,2-a]pyridine analogues, based on general principles of medicinal chemistry.
| Analogue Modification | Potency (pIC50) | Lipophilicity (cLogP) | Calculated LiPE (pIC50 - cLogP) | Optimization Rationale |
| Parent Scaffold | 6.0 | 3.5 | 2.5 | Baseline compound. |
| Addition of Lipophilic Group | 7.0 | 5.0 | 2.0 | Increased potency but at the cost of a significant rise in lipophilicity, leading to a lower LiPE. This may negatively impact ADME properties. |
| Introduction of Polar Group | 6.5 | 3.0 | 3.5 | Maintained or slightly improved potency while reducing lipophilicity, resulting in a more favorable LiPE. |
| Bioisosteric Replacement | 6.8 | 3.6 | 3.2 | A replacement that improves binding interactions (potency) with a minimal increase in lipophilicity, leading to a better LiPE. |
This table is illustrative and based on established medicinal chemistry principles. Actual values would be determined experimentally.
Structure-Property Relationships Governing Preclinical Pharmacokinetic Attributes
Modulation of Metabolic Stability in Microsomal and Hepatocyte Systems (animal-derived)
Research on various imidazo[1,2-a]pyridine series has demonstrated that substitutions at the C2, C3, and C6 positions can significantly impact metabolic stability. For instance, in a series of imidazo[1,2-a]pyridine amides developed as anti-tuberculosis agents, the introduction of an ethyl group at the C2 position and a chloro group at the C6 position led to a compound with good microsomal stability in both human and mouse liver microsomes. nih.gov However, the high lipophilicity of this particular analogue resulted in other issues, underscoring the need for a multi-parameter optimization approach. nih.gov Further studies have shown that replacing a methyl group with a chloro group at the 7-position can also influence activity. nih.gov
The table below summarizes representative findings on the metabolic stability of imidazo[1,2-a]pyridine analogues in animal-derived systems.
| Compound/Analogue | Structural Features | System | Metabolic Stability (t1/2) | Reference |
| Analogue 1 | 2-ethyl-6-chloro imidazo[1,2-a]pyridine core | Mouse Liver Microsomes | 63 min | nih.gov |
| Analogue 2 | Benzo[d]oxazole at C3 | Mouse Liver Microsomes | Rapid Metabolism | nih.gov |
| Analogue 3 | 4-F-phenyl at C2 of benzo[d]oxazole | Mouse Liver Microsomes | High Stability | nih.gov |
| Analogue 4 | 7-methyl-imidazo[1,2-a]pyridine-3-carboxamide | Mouse Liver Microsomes | 79.9% metabolized | nih.gov |
Rational Design for Optimized Permeation Across In Vitro Membrane Models (e.g., Caco-2, PAMPA)
A compound's ability to permeate biological membranes is essential for oral absorption and distribution to target tissues. In vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are routinely used to predict in vivo absorption.
For the imidazo[1,2-a]pyridine class, permeability is often linked to lipophilicity and the presence of specific functional groups. Highly lipophilic compounds may exhibit good permeability but can also suffer from poor solubility and high efflux ratios in Caco-2 assays, indicating they are substrates for efflux transporters like P-glycoprotein. nih.gov
Optimization efforts for imidazo[1,2-a]pyridine analogues have included strategies to balance lipophilicity and polarity to achieve optimal permeability. For example, a potent anti-tuberculosis compound with a pyrazolo[1,5-a]pyridines-3-carboxamides (PPA) core, a scaffold related to imidazo[1,2-a]pyridines, showed poor Caco-2 permeability despite having excellent oral bioavailability in rats, suggesting that other absorption mechanisms might be at play or that the in vitro model may not be fully predictive in this case. nih.gov This highlights the complexity of structure-permeability relationships.
The following table provides examples of permeability data for imidazo[1,2-a]pyridine analogues.
| Compound/Analogue | Structural Features | Assay | Permeability Value | Reference |
| Anti-TB Analogue | Imidazo[1,2-a]pyridine core | Caco-2 | Low permeability | nih.gov |
| TB47 (PPA core) | Pyrazolo[1,5-a]pyridine core | Caco-2 | Poor permeability | nih.gov |
Impact of Structural Features on Plasma Protein Binding Characteristics in Animal Species
Plasma protein binding (PPB) significantly affects the free fraction of a drug in circulation, which is the portion available to interact with its target and cause pharmacological effects. Generally, compounds with high lipophilicity tend to exhibit higher levels of plasma protein binding, primarily to albumin.
For imidazo[1,2-a]pyridine analogues, managing PPB is a crucial aspect of lead optimization. High PPB can limit efficacy and complicate the interpretation of in vitro and in vivo data. Studies have shown that many potent imidazo[1,2-a]pyridine derivatives exhibit high plasma protein binding. nih.gov For example, TB47, a potent anti-TB compound, showed high plasma protein binding. nih.gov Another lead compound in a different series also showed 100% plasma protein binding. nih.gov
Structural modifications aimed at reducing lipophilicity, such as the introduction of polar functional groups, are a primary strategy for decreasing plasma protein binding and increasing the unbound, pharmacologically active concentration of the drug.
The table below shows examples of plasma protein binding data for this class of compounds.
| Compound/Analogue | Structural Features | Species | Plasma Protein Binding (%) | Reference |
| TB47 | Pyrazolo[1,5-a]pyridine core | Not Specified | High | nih.gov |
| Anti-TB Analogue | Imidazo[1,2-a]pyridine core | Not Specified | 100% | nih.gov |
Preclinical Pharmacological and Mechanistic Investigations of 2 Chloro 6 Methylimidazo 1,2 a Pyridine and Its Analogues
Comprehensive In Vitro Target Identification and Functional Characterization
The initial stages of drug discovery for the imidazo[1,2-a]pyridine (B132010) class, including analogues of 2-Chloro-6-methylimidazo[1,2-a]pyridine, have heavily relied on in vitro methodologies to identify biological targets and characterize functional activity.
High-Throughput Screening Campaigns and Phenotypic Assay Deployments (non-human cell lines)
High-throughput screening (HTS) of compound libraries has been a cornerstone in identifying the biological potential of imidazo[1,2-a]pyridine derivatives. These campaigns often utilize phenotypic assays, which measure the effect of compounds on cell behavior without a preconceived target.
Several imidazo[1,2-a]pyridine compounds have been identified as potent lead molecules against Mycobacterium tuberculosis and Mycobacterium bovis BCG through whole-cell HTS. nih.gov These screenings demonstrated minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against various M. tuberculosis strains. nih.gov In the realm of oncology, a scaffold hopping strategy led to the synthesis and screening of novel imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C, identifying a potent lead compound against the NCI-H358 lung cancer cell line. rsc.org
Antiparasitic applications have also been explored extensively. An HTS campaign combined with virtual screening was employed to investigate an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, leading to the rapid expansion of the chemical series with improved antiparasitic activity. acs.org Similarly, the efficacy of the parent compound, imidazo[1,2-a]pyridine, was evaluated against a panel of piroplasms, including various Babesia and Theileria species, using a fluorescence-based SYBR Green I assay. The compound showed dose-dependent growth inhibition across all tested species, with a particularly high inhibitory effect on B. caballi. nih.gov
| Compound/Analogue Class | Target Organism/Cell Line | Assay Type | Key Finding (IC50/MIC) | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine (IP) inhibitors | M. tuberculosis strains | Whole-cell screen | MIC range: 0.03 to 5 µM | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | NCI-H358 (KRAS G12C mutant) | Anticancer screen | Compound I-11 identified as potent | rsc.org |
| Imidazo[1,2-a]pyridine | B. caballi | SYBR Green I | IC50: 0.47 ± 0.07 µM | nih.gov |
| Imidazo[1,2-a]pyridine | B. bigemina | SYBR Green I | IC50: 1.37 ± 0.15 µM | nih.gov |
| 6-Substituted Imidazo[1,2-a]pyridines | HT-29, Caco-2 (Colon cancer) | Cytotoxicity assay | Excellent activity observed | nih.gov |
Enzymatic Activity Profiling and Inhibitor/Activator Kinetic Analysis
Following initial screening hits, studies have focused on identifying specific molecular targets, often enzymes, and quantifying the interaction. Analogues of this compound have been characterized as inhibitors or activators of several key enzymes.
In tuberculosis research, whole-genome sequencing of resistant M. bovis BCG mutants pointed to QcrB, a subunit of the ubiquinol (B23937) cytochrome C reductase in the electron transport chain, as the molecular target of certain imidazo[1,2-a]pyridine inhibitors. nih.gov Further exploration of this scaffold has yielded compounds like a 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative with potent activity against both extra- and intracellular M. tuberculosis. nih.gov Other research has identified 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides as inhibitors of Mtb pantothenate synthetase (PS). nih.gov
In the context of cancer and metabolic diseases, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as inhibitors of phosphatidylinositol 3-kinase (PI3K). The most potent compound, 13k, demonstrated an IC50 value of 1.94 nM against the PI3Kα isoform. nih.gov In a different study, imidazo[1,2-a]pyridine-based peptidomimetics were developed as substrate-mimetic inhibitors of the kinase Akt, with a lead compound inhibiting Akt-mediated phosphorylation with an IC50 of 0.64 µM. nih.gov Furthermore, a series of imidazo[1,2-a]pyridines were designed as activators of Adenosine (B11128) 5'-monophosphate activated protein kinase (AMPK), with a lead compound showing an EC50 of 11.0 nM. nih.gov
| Analogue Class/Compound | Enzyme Target | Activity | Key Kinetic Value | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine inhibitors | M. tuberculosis QcrB | Inhibitor | MIC increase from 0.5 to >8 µM in over-expression mutant | nih.gov |
| 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides | Mtb pantothenate synthetase (PS) | Inhibitor | >50% inhibition shown by most compounds | nih.gov |
| Compound 13k (quinazoline derivative) | PI3Kα | Inhibitor | IC50: 1.94 nM | nih.gov |
| Compound 11 (peptidomimetic) | Akt | Inhibitor | IC50: 0.64 µM | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | AMPK | Activator | EC50: 11.0 nM | nih.gov |
Radioligand Binding and Functional Assays for Receptor Subtype Selectivity and Efficacy
Radioligand binding assays are crucial for determining the affinity and selectivity of compounds for specific receptors. acs.org Studies on imidazo[1,2-a]pyridine derivatives have utilized this technique to characterize their interactions with G-protein coupled receptors (GPCRs) and other receptor types.
Research into ligands for benzodiazepine (B76468) receptors has shown that N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides can possess high affinity and selectivity for either central (CBR) or peripheral benzodiazepine receptors (PBR), depending on the substitution pattern on the heterocyclic ring. nih.gov Specifically, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR over CBR. nih.gov Another study focused on introducing hydrophilic groups to the 2-phenyl-imidazo[1,2-a]pyridine scaffold, finding that substituents capable of hydrogen bonding in the para position of the phenyl ring led to high affinity for PBR. acs.org
The affinity for adenosine receptors has also been investigated. While the parent imidazo[1,2-a]pyridine scaffold showed no affinity, certain analogues with substitutions at the C2 and C3 positions demonstrated A1 receptor affinity in the low micromolar range. nih.gov A GTP shift assay further characterized a lead compound as having antagonistic functionality at the adenosine A1 receptor. nih.gov
| Analogue Class | Receptor Target | Key Finding | Source |
|---|---|---|---|
| 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | Peripheral Benzodiazepine Receptor (PBR) | >1000-fold selectivity for PBR vs CBR | nih.gov |
| 2-phenyl-imidazo[1,2-a]pyridines with p-hydrophilic groups | Peripheral Benzodiazepine Receptor (PBR) | High affinity for PBR | acs.org |
| C2, C3-substituted Imidazo[1,2-a]pyridines | Adenosine A1 Receptor | Affinity in the low micromolar range | nih.gov |
| Compound 7k (6-substituted acetamide) | Central/Peripheral Benzodiazepine Receptor | IC50 Ratio (CBR/PBR) of 232 | nih.gov |
Biophysical Characterization of Protein-Ligand Interactions
Direct measurement of the physical interactions between a ligand and its protein target provides invaluable thermodynamic and kinetic data. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are staples in this area of characterization. malvernpanalytical.comharvard.edu
While these techniques are widely applied in drug discovery, publicly available literature detailing the use of SPR or ITC for the specific biophysical characterization of this compound or its close analogues with their protein targets is limited. Such studies would be instrumental in providing a deeper understanding of the binding thermodynamics (enthalpy and entropy), affinity (KD), and stoichiometry of these interactions, complementing the data from enzymatic and cellular assays. One study did utilize UV-visible absorption titration to investigate the intercalation of gold(III) complexes of imidazo[1,2-a]pyridine derivatives with DNA, indicating a direct binding event. nih.gov
Cellular and Subcellular Mechanisms of Action Elucidation in Model Systems (non-human cell lines)
Understanding how a compound affects the intricate network of cellular signaling is key to deciphering its mechanism of action. For imidazo[1,2-a]pyridine analogues, several studies have delved into their effects on intracellular pathways in various non-human cell models.
Perturbation Analysis of Intracellular Signaling Cascades and Transcriptional Regulation
Investigations into the anticancer properties of this scaffold have revealed significant perturbations of key signaling cascades. In HT-29 and Caco-2 colon cancer cells, 6-substituted imidazo[1,2-a]pyridines were found to induce apoptosis through a pathway involving the release of cytochrome c from the mitochondria and the subsequent activation of initiator (caspase 8) and executioner (caspase 3) caspases. nih.gov
In a study on HCC827 lung cancer cells, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (compound 13k), identified as a potent PI3Kα inhibitor, was shown to induce G2/M phase cell cycle arrest and apoptosis. Mechanistically, this compound not only inhibited the PI3K/Akt pathway but also upregulated the phosphorylation of JNK and p38, key components of the MAPK signaling pathway. nih.gov Similarly, in HCC1937 breast cancer cells, a novel imidazo[1,2-a]pyridine compound (IP-5) was found to induce cell cycle arrest, evidenced by increased levels of p53 and p21. harvard.edu This compound also triggered the extrinsic apoptosis pathway, shown by the activation of caspase 7 and 8, and inhibited the pro-survival Akt signaling pathway. harvard.edu
A different mechanism was observed in K562 chronic myeloid leukemia cells, where a selenylated imidazo[1,2-a]pyridine derivative (MRK-107) induced cell senescence rather than immediate cell death. This was accompanied by signs of oxidative stress, including increased lipid peroxidation and depletion of reduced glutathione (B108866) (GSH). nih.gov
Global Gene Expression and Proteomic Profiling in Response to Compound Treatment
Investigations into the molecular consequences of treating cells with imidazo[1,2-a]pyridine analogues have utilized global gene expression and proteomic analyses to build a comprehensive picture of their mechanisms of action. These unbiased, system-wide approaches are critical for identifying novel drug targets and understanding the complex signaling networks affected by these compounds.
A differential proteomic analysis conducted on a human melanoma cell line (SKMEL-28) treated with an imidazo-pyrazole derivative, a structurally related heterocyclic system, revealed significant alterations in the cellular proteome over a 72-hour period. nih.gov A key finding from this study was the notable down-regulation of the Ras-responsive element binding protein 1 (RREB1). nih.gov RREB1 is a zinc finger transcription factor implicated in the tumorigenesis of melanoma and acts as a downstream element in the MAPK signaling pathway. nih.gov
Furthermore, mechanistic studies on various imidazo[1,2-a]pyridine derivatives in cancer cell lines have identified the modulation of key proteins involved in critical cellular pathways. For instance, treatment has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.gov This is observed through the reduced phosphorylation levels of PI3K and its downstream effectors like AKT and mTOR. nih.gov Similarly, other analogues have been found to modulate the STAT3/NF-κB signaling cascade, which plays a pivotal role in inflammation and cancer. nih.gov These findings, while often pathway-specific, complement global proteomic data by confirming the engagement of predicted targets and elucidating the functional consequences of compound treatment.
Table 1: Selected Protein Targets and Pathways Modulated by Imidazo[1,2-a]pyridine Analogues
| Target Protein/Pathway | Effect of Treatment | Disease Context | Reference |
|---|---|---|---|
| RREB1 | Down-regulation | Melanoma | nih.gov |
| PI3K/AKT/mTOR Pathway | Inhibition of Phosphorylation | Cancer | nih.gov |
| STAT3/NF-κB Pathway | Inhibition of Activation | Inflammation, Cancer | nih.gov |
| p53 / p21 | Increased Levels | Breast Cancer | nih.govnih.gov |
| Cyclin B1 / CDK1 | Decreased Levels | Lung Cancer | nih.gov |
Determination of Subcellular Distribution and Organelle-Specific Engagement
The therapeutic efficacy of a compound is intrinsically linked to its ability to reach and engage with its molecular target within the correct subcellular compartment. While specific studies detailing the subcellular distribution of this compound are not extensively documented in publicly available literature, the identified mechanisms of action for its analogues allow for strong inferences regarding their organelle-specific engagement.
The molecular targets of imidazo[1,2-a]pyridine derivatives are located in various cellular compartments, suggesting that these compounds must cross several biological membranes to exert their effects.
Cytoplasm and Plasma Membrane: The inhibition of the PI3K/AKT signaling pathway involves targets at both the plasma membrane and in the cytoplasm. nih.gov PI3K is typically recruited to the inner leaflet of the plasma membrane upon activation, while its downstream effector AKT is found in the cytoplasm.
Mitochondria: In the context of infectious diseases, particularly tuberculosis, analogues of imidazo[1,2-a]pyridine have been found to target QcrB. nih.gov QcrB is a subunit of the ubiquinol cytochrome c reductase complex, a critical component of the electron transport chain located in the inner mitochondrial membrane. nih.gov This indicates that these specific derivatives accumulate in or on mitochondria to disrupt cellular respiration in the pathogen.
The ability of these compounds to engage targets in the nucleus, cytoplasm, and mitochondria underscores their favorable bioavailability characteristics at the subcellular level.
Exploration of Cellular Stress Responses (e.g., ER stress, oxidative stress) and Associated Pathways
A growing body of evidence indicates that imidazo[1,2-a]pyridine derivatives can induce cellular stress responses, particularly oxidative stress, as a key component of their cytotoxic mechanism against cancer cells and pathogens.
Studies involving a selenylated imidazo[1,2-a]pyridine derivative (MRK-107) in chronic myeloid leukemia cells (K562) demonstrated a clear induction of oxidative stress. mdpi.com Treatment with this compound led to a significant increase in lipid peroxidation, measured by the formation of thiobarbituric acid reactive substances (TBARS) like malondialdehyde (MDA). mdpi.com Concurrently, a marked decrease in the levels of reduced glutathione (GSH), a critical intracellular antioxidant, was observed. mdpi.com This disruption of the cellular redox balance is a potent trigger for downstream cell death or senescence pathways. mdpi.com
In a different context, the impact of an imidazo[1,2-a]pyridine-based pesticide on wheat plants also highlighted the induction of an oxidative stress response. nih.gov Exposure to the compound caused significant modifications in the activity of key antioxidant enzymes. Specifically, an increase in superoxide (B77818) dismutase (SOD) activity was noted, alongside differential effects and a general decrease in the activities of catalase (CAT), guaiacol (B22219) peroxidase (POD), and polyphenol oxidase (PPO). nih.gov This enzymatic profile shift indicates a state of oxidative stress within the plant cells. nih.gov The induction of oxidative stress is a common mechanism for thiosemicarbazones, a class of compounds whose mechanism may involve the generation of reactive oxygen species (ROS). nih.gov
Table 2: Modulation of Oxidative Stress Markers by Imidazo[1,2-a]pyridine Derivatives
| Biomarker | Organism/Cell Type | Effect of Treatment | Reference |
|---|---|---|---|
| Lipid Peroxidation (MDA) | Human Leukemia Cells (K562) | Increased | mdpi.com |
| Reduced Glutathione (GSH) | Human Leukemia Cells (K562) | Decreased | mdpi.com |
| Superoxide Dismutase (SOD) | Wheat Plant | Increased | nih.gov |
| Catalase (CAT) | Wheat Plant | Decreased | nih.gov |
The capacity of these compounds to induce oxidative stress appears to be a crucial aspect of their biological activity, contributing significantly to their anticancer and antimicrobial effects. Information regarding the induction of other stress responses, such as Endoplasmic Reticulum (ER) stress, is less prevalent in the current literature and represents an area for future investigation.
In Vivo Efficacy Assessment in Defined Animal Models of Disease Pathophysiology
Selection and Validation of Relevant Preclinical Disease Models
The broad spectrum of biological activities identified for the imidazo[1,2-a]pyridine scaffold has led to its evaluation in a diverse range of validated preclinical animal models. These models are essential for translating in vitro findings into potential in vivo therapeutic efficacy.
Oncology Models: Imidazo[1,2-a]pyridine derivatives have been extensively studied in oncology. In vitro activity against cell lines such as HCC1937 (breast cancer), NCI-H358 (KRAS-mutated non-small cell lung cancer), and K562 (chronic myeloid leukemia) has justified their use in corresponding xenograft models in immunocompromised mice. nih.govmdpi.comrsc.org These models are the standard for assessing a compound's ability to inhibit tumor growth in a living system. Studies have focused on derivatives designed to target specific oncogenic drivers, such as PI3Kα and mutant KRAS. nih.govrsc.org
Inflammatory Conditions: Given the demonstrated anti-inflammatory properties, such as the inhibition of the IL-6/STAT3 pathway, relevant models include those where inflammation is a key driver of pathology. nih.gov While direct in vivo anti-inflammatory studies are not detailed in the provided context, the use of cancer cell lines stimulated with inflammatory cytokines like IL-6 serves as a validated in vitro model for inflammation-driven cancer. nih.gov
Infectious Diseases: The potent activity of this scaffold against various pathogens has been confirmed in several in vivo infection models.
Tuberculosis: Efficacy has been assessed in mouse models of Mycobacterium tuberculosis (Mtb) infection, where key endpoints include the reduction of bacterial load in the lungs and spleen. nih.govnih.gov These models are critical for evaluating new anti-TB candidates, including those active against multidrug-resistant (MDR) strains. nih.gov
Kinetoplastid Diseases: Analogues have been developed and tested against neglected tropical diseases. researchgate.net This includes models for visceral leishmaniasis (caused by Leishmania donovani) and Human African Trypanosomiasis (caused by Trypanosoma brucei). nih.govmdpi.comrsc.org
Central Nervous System (CNS) Disorders: The discovery of imidazo[1,2-a]pyridine derivatives that bind to peripheral benzodiazepine receptors and stimulate neurosteroid synthesis has prompted their evaluation in rodent models of anxiety. nih.gov The Vogel conflict test in rats, a standard behavioral paradigm for assessing anxiolytic agents, has been used to validate the anticonflict effects of these compounds. nih.gov
Monitoring of Pharmacodynamic Biomarkers and Biological Endpoints in Animal Tissues and Biofluids
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a compound is engaging its target and eliciting the desired biological effect in vivo. Monitoring these markers in accessible tissues and biofluids provides a crucial link between administration and therapeutic efficacy.
Oncology: In tumor-bearing animal models, PD biomarkers are often assessed directly in tumor tissue. For PI3K inhibitors, this includes measuring the phosphorylation status of downstream proteins like AKT and mTOR via Western blot or immunohistochemistry of tumor lysates. nih.gov For compounds inducing cell cycle arrest, levels of proteins like p53, p21, and cyclin B1 can be monitored. nih.govnih.gov A primary biological endpoint is the inhibition of tumor growth, measured by caliper over the course of the study.
CNS Disorders: In models of anxiety or other CNS conditions, changes in the levels of neuroactive steroids serve as powerful PD biomarkers. Following administration of active compounds, concentrations of pregnenolone, progesterone, and allopregnanolone (B1667786) can be measured in both the brain and plasma using techniques like gas chromatography-mass spectrometry. nih.gov
Inflammation: In relevant models, biomarkers would include the levels of pro-inflammatory cytokines (e.g., IL-6) in plasma or tissue, and the expression or activation of pathway proteins like STAT3 and NF-κB in target tissues. nih.gov
Infectious Diseases: The most direct biological endpoint is the reduction of pathogen load, measured as colony-forming units (CFU) for bacteria or parasite numbers in target organs such as the liver, spleen, and lungs. nih.gov
Oxidative Stress: Where oxidative stress is a proposed mechanism, markers like MDA and GSH can be measured in plasma or tissue homogenates to confirm the pro-oxidant effect in vivo. mdpi.com
Establishment of Preclinical Efficacy and Dose-Response Relationships in Animal Cohorts
A critical step in preclinical development is to establish a clear relationship between the administered dose and the observed therapeutic effect. This is achieved by treating cohorts of animals with a range of doses and measuring key efficacy and biomarker endpoints.
Studies on imidazo[1,2-a]pyridine derivatives have successfully established such relationships. For example, in rat models of CNS activity, intraperitoneal administration of a 2-phenyl-imidazo[1,2-a]pyridine derivative induced a dose-dependent increase in the brain concentrations of neuroactive steroids. nih.gov Similarly, in cancer models, a dose-dependent induction of apoptosis and inhibition of the PI3K pathway has been demonstrated in tumor cells. nih.gov
The efficacy of these compounds is often quantified by the minimum inhibitory concentration (MIC) in vitro, which informs the selection of doses for in vivo studies. nih.gov In animal models of tuberculosis, for instance, efficacy is determined by the compound's ability to reduce bacterial CFU in a dose-dependent manner. nih.gov Pharmacokinetic analysis, which determines the absorption, distribution, metabolism, and excretion (ADME) of the compound, is conducted in parallel. nih.gov The integration of pharmacokinetic and pharmacodynamic data is crucial for establishing an exposure-response relationship, which is fundamental for predicting a therapeutic dose in humans.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation in Preclinical Animal Species
The interplay between what the body does to a drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is a cornerstone of preclinical development. For imidazo[1,2-a]pyridine derivatives, this correlation is crucial for predicting therapeutic success.
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Laboratory Animals
Studies in laboratory animals, primarily mice and rats, have characterized the ADME profiles of various imidazo[1,2-a]pyridine analogues. These investigations reveal key attributes that influence the systemic availability and persistence of these compounds.
Absorption: Following oral administration in mice, representative imidazo[1,2-a]pyridine analogues demonstrate moderate oral bioavailability. For instance, in a study of anti-tubercular imidazo[1,2-a]pyridine-3-carboxamides, oral bioavailability in mice was observed to be around 31.1% for one of the lead compounds. rsc.org This suggests that a significant fraction of the administered dose reaches systemic circulation, though incomplete absorption or first-pass metabolism may limit the total exposure.
Distribution: The volume of distribution was not extensively detailed in the reviewed literature, but the lipophilic nature of many imidazo[1,2-a]pyridine derivatives suggests they may distribute into tissues. High plasma protein binding is a characteristic noted for some analogues, which can impact the concentration of free, pharmacologically active drug. rsc.org
Metabolism: The imidazo[1,2-a]pyridine core is susceptible to metabolic transformation by hepatic enzymes. In vitro studies using mouse, rat, and human liver microsomes indicate that metabolism is a relevant clearance pathway. nih.gov The primary metabolic reactions involve oxidation. For example, one analogue showed significantly less susceptibility to metabolism in rat liver microsomes compared to another, suggesting that substitutions on the pyridine (B92270) ring can influence metabolic stability. nih.gov
Excretion: Clearance rates for potent imidazo[1,2-a]pyridine analogues in mice have been estimated as moderate to slow, contributing to favorable systemic exposure over time. nih.gov Elimination half-life (t½) in mice for a promising analogue was reported to be approximately 13.2 hours after oral administration, indicating that the compound persists in the body long enough to exert a therapeutic effect. rsc.org
Interactive Table: Representative Pharmacokinetic Parameters of an Imidazo[1,2-a]pyridine Analogue in Mice
The following table summarizes key pharmacokinetic parameters observed for a highly potent imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue following oral (PO) and intravenous (IV) administration in male mice. rsc.orgnih.gov
| Parameter | Value (Oral, 3 mg/kg) | Value (Intravenous, 1 mg/kg) | Unit |
| t½ (Half-life) | 13.2 | >12 | hours |
| AUC (Area Under the Curve) | 3850 | Not Reported | ng·h/mL |
| Bioavailability (F%) | 31.1 | N/A | % |
| Clearance | Moderate to Slow | Moderate to Slow | - |
Integrative Analysis of Systemic Exposure and Pharmacodynamic Responses in In Vivo Studies
For therapeutic agents like antimicrobials, the critical PK/PD index is often the ratio of the 24-hour Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (AUC/MIC). nih.govnih.gov This index integrates the total drug exposure over a dosing interval with the potency of the drug against a specific pathogen and has been shown to be the parameter most predictive of efficacy for many drug classes. nih.gov
In preclinical studies involving imidazo[1,2-a]pyridine analogues as anti-tubercular agents, the primary pharmacodynamic measure is the reduction of bacterial load in target organs, such as the lungs or spleen. In vivo efficacy in mouse models of tuberculosis has been directly correlated with achieving a sufficient AUC/MIC ratio. rsc.org While specific target values for this compound have not been published, the principle remains: maintaining drug concentrations in the plasma above the MIC for a sustained period is essential for a positive therapeutic outcome. Suboptimal plasma exposure, even for highly potent compounds, can result in poor efficacy, highlighting the critical need for favorable pharmacokinetic properties. nih.gov
Identification and Structural Characterization of Major Metabolites in Animal Biological Systems
The identification of metabolites is crucial for understanding the complete disposition of a drug and for identifying any potentially active or toxic byproducts. For imidazo[1,2-a]pyridine analogues, metabolic profiling has been conducted using biological samples from in vitro microsomal incubations.
The most consistently reported metabolic pathway for this scaffold is oxidation. nih.gov Specifically, studies on imidazo[1,2-a]pyridine-3-carboxamide analogues in mouse, rat, and human microsomes identified monohydroxylation on the imidazopyridine ring as the major metabolic transformation. nih.gov This indicates that Cytochrome P450 (CYP) enzymes are likely involved in their biotransformation. While the exact position of hydroxylation on the this compound core has not been specified, it represents a primary route of metabolism for this chemical class. This is consistent with the metabolism of other, more complex imidazopyridine-containing compounds, where oxidation is a key initial step, often followed by conjugation reactions such as glucuronidation to facilitate excretion. nih.govnih.gov
Computational Chemistry and Cheminformatics Approaches in the Study of 2 Chloro 6 Methylimidazo 1,2 a Pyridine
Advanced Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as 2-Chloro-6-methylimidazo[1,2-a]pyridine, to a biological target, typically a protein. These methods provide a detailed view of the ligand-target interactions at an atomic level, which is crucial for understanding the mechanism of action and for the design of more potent and selective inhibitors.
Deconvolution of Atomic-Level Binding Modes and Intermolecular Recognition Principles
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. chemmethod.com For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in identifying key interactions that govern binding affinity. For instance, in a study on a related compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide (Alpidem), molecular docking revealed critical interactions with the active site of target enzymes. nih.govnih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the imidazo[1,2-a]pyridine core and amino acid residues of the protein. The chloro and methyl substituents on the pyridine (B92270) ring of this compound are expected to significantly influence its binding mode by modulating the electronic and steric properties of the molecule, thereby affecting its intermolecular recognition by the target protein.
Quantitative Prediction of Binding Free Energies and Selectivity Profiles Across Target Families
Beyond predicting the binding pose, computational methods can also provide a quantitative estimation of the binding affinity, often expressed as the binding free energy (ΔG_bind). A lower binding free energy indicates a more stable ligand-receptor complex and, consequently, a higher binding affinity. For the related compound Alpidem, molecular docking studies have calculated binding energy values against enzymes associated with Alzheimer's disease, such as acetylcholinesterase (PDB ID: 4BDT) and monoamine oxidase (PDB ID: 2Z5X), with values of -9.60 kcal/mol and -8.00 kcal/mol, respectively. nih.govnih.gov Such calculations are vital for prioritizing compounds for further experimental testing and for predicting their selectivity towards different protein targets. By comparing the binding free energies of this compound against a panel of different proteins, its selectivity profile can be computationally predicted.
Table 1: Illustrative Binding Free Energy Data for a Related Imidazo[1,2-a]pyridine Derivative (Alpidem)
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Acetylcholinesterase | 4BDT | -9.60 |
| Monoamine Oxidase A | 2Z5X | -8.00 |
This data is for the related compound Alpidem and serves as an example of the type of data generated in molecular docking studies. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are invaluable in drug discovery for predicting the activity and properties of new, unsynthesized compounds.
Development of Robust Predictive Models for Biological Efficacy and ADME Properties (preclinical)
For the imidazo[1,2-a]pyridine class of compounds, QSAR models can be developed to predict their biological efficacy, such as their inhibitory activity against a specific enzyme. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Similarly, QSPR models can predict important preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. acs.org In silico ADME predictions for related imidazo[1,2-a]pyridine derivatives have been performed to evaluate properties like human intestinal absorption (HIA), Caco-2 cell permeability, and plasma protein binding (PPB). mdpi.com For example, studies on Alpidem have shown favorable in silico ADME profiles, suggesting good drug-like properties. nih.govnih.gov
Table 2: Illustrative Predicted ADME Properties for Imidazo[1,2-a]pyridine Derivatives
| Property | Predicted Value/Classification | Significance in Drug Development |
| Human Intestinal Absorption (HIA) | High | Good oral bioavailability |
| Caco-2 Permeability | Moderate to High | Ability to cross cell membranes |
| Plasma Protein Binding (PPB) | High | Influences distribution and half-life |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
This table provides examples of ADME properties that can be predicted using QSPR models for the imidazo[1,2-a]pyridine class of compounds.
Identification of Key Molecular Descriptors Driving Activity, Selectivity, and Metabolic Stability
A crucial aspect of QSAR and QSPR modeling is the identification of molecular descriptors that are most influential in determining the activity or property of interest. These descriptors can be constitutional (e.g., molecular weight, number of rings), electronic (e.g., dipole moment, HOMO/LUMO energies), or topological (e.g., connectivity indices). For imidazo[1,2-a]pyridine derivatives, key descriptors might include hydrophobicity (logP), molecular shape, and the presence of specific functional groups. For instance, the chloro group at the 2-position and the methyl group at the 6-position of this compound will significantly impact descriptors such as lipophilicity and molecular surface area, which in turn can influence its biological activity and metabolic stability. By understanding which descriptors are critical, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com
Application in In Silico Virtual Screening and Rational Compound Library Design
The imidazo[1,2-a]pyridine scaffold, including the specific compound this compound, is a valuable asset in the field of computational drug discovery. Its utility in in silico virtual screening and the rational design of compound libraries is well-documented, enabling the efficient identification and optimization of novel bioactive molecules.
Virtual screening methodologies, which involve the computational assessment of large chemical libraries, have been successfully applied to imidazo[1,2-a]pyridine derivatives. These approaches can be broadly categorized as either ligand-based or structure-based. In ligand-based virtual screening, compounds are selected based on their similarity to known active molecules. This was demonstrated in a collaborative effort to identify novel treatments for visceral leishmaniasis, where ligand-based similarity searching of proprietary pharmaceutical company libraries allowed for the rapid exploration of the imidazo[1,2-a]pyridine chemotype. nih.govrsc.orgresearchgate.net This approach not only expanded the chemical space around the initial hit but also led to improved antiparasitic activity and selectivity. nih.govrsc.orgresearchgate.net
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target. This method was employed in the discovery of novel inhibitors for platelet-derived growth factor receptor (PDGFR). nih.gov An in silico model of PDGFRβ was constructed and used to design small molecule antagonists containing the imidazo[1,2-a]pyridine core, which was predicted to interact with the hinge region of the receptor. nih.gov
The insights gained from virtual screening campaigns inform the rational design of focused compound libraries. By analyzing the structure-activity relationships (SAR) of hits identified through screening, medicinal chemists can design new analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, the SAR data from the visceral leishmaniasis study revealed that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were tolerated, providing a roadmap for further optimization. nih.gov
The following interactive table summarizes key examples of the application of in silico virtual screening in the study of imidazo[1,2-a]pyridine derivatives.
| Application Area | Screening Approach | Key Findings | Reference |
| Visceral Leishmaniasis | Ligand-based similarity screening | Rapid expansion of hit chemotype, improved antiparasitic activity and selectivity. | nih.govrsc.orgresearchgate.net |
| PDGFR Antagonists | Structure-based drug design | Design of novel antagonists with predicted interaction with the hinge region of PDGFRβ. | nih.gov |
| Anti-tubercular Agents | Molecular docking and dynamics | Identification of stable interactions with core target active sites. | nih.gov |
| General Biological Targets | Molecular docking | Prediction of selectivity and binding affinity against various human proteins. | acs.orgnih.gov |
De Novo Design and High-Throughput Virtual Screening Methodologies
The exploration of the vast chemical space for novel therapeutic agents has been significantly accelerated by the integration of de novo design and high-throughput virtual screening (HTVS) methodologies. These computational techniques are particularly powerful when applied to privileged scaffolds like imidazo[1,2-a]pyridine, enabling the design and identification of novel compounds with desired biological activities.
Computational Strategies for Scaffold Hopping and Lead Optimization of Imidazo[1,2-A]pyridine Derivatives
Scaffold hopping is a computational strategy aimed at identifying isosteric replacements for a core molecular structure while retaining or improving its biological activity. This is particularly useful for navigating intellectual property landscapes and discovering novel chemical series. For imidazo[1,2-a]pyridine derivatives, scaffold hopping can be employed to design new core structures that mimic the key pharmacophoric features of known active compounds. This was exemplified in the development of covalent inhibitors for KRAS G12C, where a scaffold hopping strategy was used to utilize the imidazo[1,2-a]pyridine backbone. rsc.org
Lead optimization, the process of refining the properties of a promising hit compound, is also heavily reliant on computational methods. Structure-based design techniques, such as those used to develop potent Nek2 inhibitors, allow for the rational modification of the imidazo[1,2-a]pyridine scaffold to enhance potency and selectivity. arizona.edu Bioisosteric replacements, another key strategy in lead optimization, were successfully used to design potent c-Met inhibitors based on the imidazo[1,2-a]pyridine core. nih.gov
Identification of Novel Hit Compounds Bearing the Imidazo[1,2-A]pyridine Core from Large Chemical Space
High-throughput virtual screening (HTVS) allows for the rapid assessment of millions of compounds from large chemical databases against a specific biological target. This approach has proven effective in identifying novel hit compounds with the imidazo[1,2-a]pyridine core. For example, a collaborative virtual screening campaign against visceral leishmaniasis probed five proprietary pharmaceutical company libraries, leading to the rapid expansion of the initial hit chemotype. nih.govrsc.org This demonstrates the power of HTVS in efficiently exploring vast and diverse chemical spaces.
Synergistic Application of Ligand-Based and Structure-Based Drug Design Paradigms
The most effective drug discovery campaigns often employ a synergistic combination of ligand-based and structure-based design strategies. nih.gov Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are valuable when the three-dimensional structure of the target is unknown. nih.gov These models can be used to screen large databases for compounds that are likely to be active.
Once a crystal structure of the target is available, structure-based methods, such as molecular docking and molecular dynamics simulations, can be used to understand the binding mode of the ligands and to guide the design of more potent inhibitors. nih.gov This integrated approach was utilized in the development of imidazo[1,2-a]pyridine-based inhibitors of PI3Kα, where the design strategy involved modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring based on the structure of a known inhibitor. nih.gov Similarly, the design of novel c-Met inhibitors was guided by bioisosteric replacement, a strategy that benefits from both ligand-based and structure-based considerations. nih.gov
The following table provides a summary of computational strategies applied to the imidazo[1,2-a]pyridine scaffold.
| Strategy | Application | Key Outcome | Reference |
| Scaffold Hopping | KRAS G12C inhibitors | Utilization of the imidazo[1,2-a]pyridine backbone for covalent inhibitors. | rsc.org |
| Lead Optimization | Nek2 inhibitors | Identification of potent and selective inhibitors through structure-based design. | arizona.edu |
| High-Throughput Virtual Screening | Visceral Leishmaniasis | Rapid expansion of a hit chemotype from large proprietary libraries. | nih.govrsc.org |
| Synergistic Design | PI3Kα inhibitors | Design of potent inhibitors by modifying the imidazo[1,2-a]pyridine ring based on a known inhibitor's structure. | nih.gov |
Quantum Mechanical (QM) and Hybrid QM/MM Computational Methodologies
To gain a deeper understanding of the intrinsic properties of this compound and its derivatives, researchers have turned to quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) computational methods. These sophisticated techniques provide insights into the electronic structure, reactivity, and energetics of molecules, which are crucial for rational drug design.
Elucidation of Electronic Structures, Reactivity Indices, and Reaction Energetics
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been widely used to investigate the electronic properties of imidazo[1,2-a]pyridine derivatives. acs.orgnih.govnih.gov These studies allow for the calculation of various molecular properties, including:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and chemical reactivity. acs.orgnih.govnih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how a molecule will interact with its biological target. nih.gov
Reactivity Indices: DFT calculations can be used to determine various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity. acs.orgnih.gov
A study on imidazo[1,2-a]pyridin-3-yl derivatives employed DFT calculations at the B3LYP/6-311G++(d,p) level of theory to investigate their chemical reactivity parameters and HOMO-LUMO energy gaps. acs.orgnih.gov Similarly, a comprehensive investigation of Alpidem, a derivative of imidazopyridine, utilized DFT methods to explore its structural, electronic, and pharmacokinetic properties. nih.gov
Hybrid QM/MM methods, which combine the accuracy of QM for a specific region of interest (e.g., the active site of an enzyme) with the efficiency of MM for the rest of the system, are particularly useful for studying enzyme-catalyzed reactions and protein-ligand interactions. While specific applications of QM/MM to this compound were not found in the provided search results, this methodology represents a powerful tool for future investigations into its mechanism of action.
The table below summarizes the key electronic properties of imidazo[1,2-a]pyridine derivatives that can be elucidated using QM methods.
| Property | Description | Significance in Drug Design |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of a molecule. | Identifies electron-rich and electron-poor regions, predicting sites of interaction with biological targets. |
| Reactivity Indices | Parameters such as chemical potential, hardness, and electrophilicity. | Provide quantitative measures of a molecule's reactivity and potential for chemical reactions. |
| Mulliken Charges | The partial charge assigned to each atom in a molecule. | Helps to understand the charge distribution and polar nature of the molecule. |
Mechanistic Insights into Enzyme-Catalyzed Transformations and Biotransformation Pathways (preclinical)
While specific experimental preclinical biotransformation studies on this compound are not extensively documented in publicly available literature, in silico methods provide a robust framework for predicting its metabolic fate. These predictions are grounded in the known metabolic pathways of structurally similar compounds and the enzymatic reactions catalyzed by major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.
Computational models can predict the sites of metabolism on a molecule by considering factors such as the reactivity of different atoms, their accessibility to the enzyme's active site, and the stability of the resulting metabolites. For this compound, the primary metabolic transformations are anticipated to involve oxidation reactions.
Predicted Biotransformation Pathways:
The imidazo[1,2-a]pyridine core is susceptible to various metabolic reactions. The methyl group at the C6 position is a likely site for hydroxylation, a common metabolic pathway for alkyl-substituted aromatic compounds, to form the corresponding alcohol. This primary alcohol can be further oxidized to an aldehyde and then a carboxylic acid. Another potential site of metabolism is the imidazo[1,2-a]pyridine ring itself, where hydroxylation can occur at various positions. The chloro-substituent at the C2 position is generally more resistant to metabolic cleavage.
A study on a structurally related compound, Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide), utilized in silico methods to predict its absorption, distribution, metabolism, and excretion (ADME) properties, highlighting the utility of these computational approaches in understanding the metabolic profile of this class of compounds nih.govresearchgate.net.
Below is an interactive data table summarizing the probable enzyme-catalyzed transformations and biotransformation pathways for this compound based on computational predictions.
| Metabolic Reaction | Enzyme Family | Predicted Metabolite | Significance |
|---|---|---|---|
| Methyl Group Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | (2-Chloroimidazo[1,2-a]pyridin-6-yl)methanol | Primary metabolic pathway leading to more polar metabolites for excretion. |
| Further Oxidation of the Alcohol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 2-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde and 2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | Sequential oxidation to facilitate elimination. |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on the imidazo[1,2-a]pyridine ring | Alternative metabolic pathway, contributing to the diversity of metabolites. |
These computational predictions of metabolic pathways are crucial in the early stages of drug development. They help in identifying potential metabolites that need to be synthesized and tested for pharmacological activity and toxicity, thus providing a more comprehensive understanding of the compound's in vivo behavior.
Theoretical Prediction of Spectroscopic Signatures for Enhanced Analytical Characterization of Novel Derivatives
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have become powerful tools for the theoretical prediction of spectroscopic signatures of molecules. These predictions are invaluable for the structural elucidation and analytical characterization of novel derivatives of this compound. By calculating various spectroscopic parameters, researchers can gain a deeper understanding of the electronic structure and properties of these compounds and can more confidently interpret experimental spectra.
Predictable Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The predicted chemical shifts can then be correlated with experimental data to confirm the structure of a newly synthesized derivative. This synergy between experimental NMR and DFT calculations is a powerful approach for structural verification ruc.dk. Different DFT functionals and basis sets can be employed to achieve a high degree of accuracy in these predictions nih.gov.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. The resulting theoretical IR spectrum, which shows the characteristic absorption bands corresponding to different vibrational modes (e.g., C-H stretch, C=N stretch), can be compared with the experimental IR spectrum to identify functional groups and confirm the molecular structure.
Electronic Absorption (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of molecules. These calculations provide a theoretical UV-Vis absorption spectrum, which can be used to interpret the electronic transitions observed experimentally. Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated the utility of TD-DFT in understanding their photophysical properties nih.govresearchgate.net.
The following interactive data table outlines the key spectroscopic signatures that can be theoretically predicted for novel derivatives of this compound and their significance in analytical characterization.
| Spectroscopic Technique | Predicted Parameters | Computational Method | Application in Characterization |
|---|---|---|---|
| NMR Spectroscopy | 1H and 13C Chemical Shifts, Coupling Constants | DFT (e.g., B3LYP, M06-2X) | Structural elucidation and confirmation of atom connectivity. |
| IR Spectroscopy | Vibrational Frequencies and Intensities | DFT | Identification of functional groups and confirmation of molecular structure. |
| UV-Vis Spectroscopy | Excitation Energies (λmax), Oscillator Strengths | TD-DFT | Understanding electronic transitions and predicting the color and photophysical properties of new derivatives. |
The theoretical prediction of these spectroscopic signatures serves as a powerful complementary tool to experimental analysis. It can aid in the unambiguous assignment of complex spectra, differentiate between isomers, and provide insights into the structure-property relationships of novel derivatives of this compound, thereby accelerating the process of their analytical characterization.
Advanced Analytical Methodologies for Research Applications of 2 Chloro 6 Methylimidazo 1,2 a Pyridine
State-of-the-Art Spectroscopic Techniques for Comprehensive Structural Elucidation of Analogues
Spectroscopic methods are indispensable for determining the intricate molecular architecture of novel imidazo[1,2-a]pyridine (B132010) derivatives. These techniques provide detailed information on connectivity, spatial arrangement, and electronic properties.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of 2-Chloro-6-methylimidazo[1,2-a]pyridine and its derivatives, offering unparalleled accuracy in mass determination. This precision is vital for elucidating molecular formulas of novel compounds and their metabolites. nih.gov In research, HRMS is routinely used to confirm the identity of synthesized compounds, with techniques like Electrospray Ionization (ESI) being common. mdpi.comnih.gov For instance, the characterization of newly synthesized imidazo[1,2-a]pyridine derivatives often involves ESI-HRMS to confirm their calculated molecular mass. mdpi.com
The capability of HRMS to differentiate between compounds with very similar nominal masses makes it an essential tool for purity assessment, detecting even trace-level impurities. nih.gov Furthermore, in metabolic studies, HRMS plays a pivotal role in identifying drug metabolites. nih.gov By comparing the high-resolution mass spectra of a parent drug and its metabolites, researchers can identify biotransformations such as oxidation, demethylation, or conjugation, which is crucial for understanding the compound's metabolic fate. nih.gov
Table 1: Application of HRMS in the Analysis of Imidazo[1,2-a]pyridine Analogues
| Analytical Target | HRMS Technique | Key Findings | Reference(s) |
|---|---|---|---|
| Structure Confirmation | ESI-HRMS | Confirmed molecular formula of novel imidazo[1,2-a]pyridine-1,2,3-triazoles. | mdpi.com |
| Metabolite Identification | LC/HR-MS | Enables detection and structural elucidation of low-level drug metabolites. | nih.gov |
| Purity Assessment | HRMS | Provides accurate mass measurements to distinguish the main compound from impurities. | nih.gov |
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of complex organic molecules like the analogues of this compound. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. mdpi.comchemicalbook.comnih.gov
Common 2D NMR techniques employed in the study of imidazo[1,2-a]pyridine derivatives include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing direct ¹H-¹³C one-bond correlations. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is critical for connecting different fragments of a molecule and for assigning quaternary carbons. sdsu.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for determining stereochemistry and conformation. researchgate.net
The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of complex imidazo[1,2-a]pyridine analogues. rsc.org
Table 2: Common 2D NMR Experiments for Structural Elucidation of Imidazo[1,2-a]pyridine Analogues
| 2D NMR Experiment | Information Gained | Application in Structural Analysis | Reference(s) |
|---|---|---|---|
| COSY | ¹H-¹H correlations through bonds | Identifies neighboring protons and spin systems. | sdsu.eduresearchgate.net |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbons directly bonded to protons. | sdsu.eduresearchgate.net |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Connects molecular fragments and assigns non-protonated carbons. | sdsu.eduresearchgate.net |
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is widely used to identify functional groups present in imidazo[1,2-a]pyridine derivatives. The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of chemical bonds. researchgate.net For instance, the disappearance of N-H stretching bonds and the appearance of C-N stretching bands of the imidazole (B134444) ring can confirm the successful cyclization to form the imidazo[1,2-a]pyridine core. nih.gov The C-H stretching vibrations of the pyridine (B92270) and imidazole moieties also appear in distinct regions of the spectrum. nih.govresearchgate.net
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for the study of chiral imidazo[1,2-a]pyridine analogues. The recent development of methods for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines highlights the importance of these techniques. nih.gov Chiroptical methods can determine the enantiomeric excess and the absolute configuration of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. rsc.org These techniques are crucial for understanding the three-dimensional structure of chiral analogues, which is often directly related to their biological activity.
Table 3: Spectroscopic Techniques for Stereochemical and Conformational Analysis
| Spectroscopic Technique | Information Provided | Application Example | Reference(s) |
|---|---|---|---|
| FT-IR Spectroscopy | Identification of functional groups and confirmation of reaction completion. | Observing C-N stretching of the imidazole ring and disappearance of starting material bands. | researchgate.netnih.gov |
Advanced Chromatographic and Electrophoretic Separations for Research-Grade Purity and Quantification
Chromatographic techniques are fundamental for the isolation, purification, and quantification of this compound and its analogues in research environments.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of imidazo[1,2-a]pyridine derivatives. researchgate.net For analytical purposes, reverse-phase HPLC is commonly employed to determine the purity of synthesized compounds and to quantify their concentration in various matrices. researchgate.net Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid), flow rate, and detector wavelength to achieve optimal separation and sensitivity. amazonaws.comnih.gov
Preparative HPLC is an essential tool for obtaining research-grade quantities of highly pure compounds. nih.gov This technique utilizes larger columns and higher flow rates than analytical HPLC to isolate specific compounds from reaction mixtures or natural product extracts. nih.gov The ability to obtain compounds with high purity is critical for subsequent biological testing and further research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While less common than HPLC for the analysis of many imidazo[1,2-a]pyridine derivatives due to their typically low volatility, GC-MS can be valuable for specific research applications. For instance, it can be used to profile volatile impurities in starting materials or those formed during the synthesis of this compound. researchgate.net In some cases, derivatization may be employed to increase the volatility of the analytes, making them amenable to GC-MS analysis. The mass spectrometer provides structural information on the separated components, allowing for their confident identification. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridine |
| Axially chiral imidazo[1,2-a]pyridines |
| Imidazo[1,2-a]pyridine-1,2,3-triazoles |
Capillary Electrophoresis and Microfluidic Systems for High-Throughput Purity and Interaction Studies
Capillary Electrophoresis (CE) and microfluidic systems represent powerful, high-throughput analytical tools that offer significant advantages in speed, resolution, and minimal sample consumption for the analysis of small molecules like this compound. nih.govlabcompare.com
Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. semanticscholar.org For a molecule such as this compound, its basic nitrogen atoms on the imidazopyridine core allow for protonation, rendering it suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. semanticscholar.org
Purity Analysis: CE is highly effective for impurity profiling. nih.govsemanticscholar.org Its high separation efficiency can resolve closely related impurities that might co-elute in liquid chromatography. researchgate.net A validated CE method can rapidly assess the purity of newly synthesized batches of this compound, detecting starting materials, by-products, or degradants. For instance, a method could be developed using a low pH phosphate (B84403) buffer to ensure full protonation of the analyte and related substances, allowing for their separation and quantification at levels as low as 0.05%. nih.gov On-line preconcentration techniques, such as field-amplified sample injection (FASI), can further enhance sensitivity, achieving detection limits in the nanogram-per-gram range for related heterocyclic amines. nih.govnih.gov
Interaction Studies: CE can be employed to study non-covalent interactions between this compound and biological targets, such as proteins or enzymes. This technique, known as Affinity Capillary Electrophoresis (ACE), measures the change in the electrophoretic mobility of the target protein upon binding with the ligand (the compound). This allows for the determination of binding affinities and stoichiometry, which is crucial for understanding its mechanism of action. The key advantage is that these interactions are studied in-solution, which can better mimic physiological conditions compared to surface-based methods. nih.govyoutube.com
Microfluidic Systems , often referred to as "lab-on-a-chip" technology, miniaturize and integrate multiple analytical processes onto a single chip. nih.govnews-medical.net These systems are ideal for high-throughput screening (HTS) applications.
High-Throughput Purity Screening: Automated microfluidic CE devices can analyze hundreds or thousands of samples per day. nih.gov This is particularly valuable in early drug discovery for screening libraries of compounds derived from the this compound scaffold for purity and stability.
Interaction and Functional Assays: Microfluidic platforms allow for the rapid and cost-effective study of drug-protein interactions with minimal reagent consumption. news-medical.netresearchgate.net For example, a microfluidic diffusional sizing (MDS) assay could be used to measure the binding of this compound to a target protein by observing the change in its diffusion coefficient in a microchannel. nih.gov Furthermore, droplet-based microfluidics can be used to encapsulate single cells with the compound to study its effects on cellular pathways in a high-throughput manner. mdpi.com
Rigorous Bioanalytical Method Development for In Vitro and Preclinical Animal Biological Matrices
The quantitative determination of drugs and their metabolites in biological fluids—a field known as bioanalysis—is essential for evaluating and interpreting data from preclinical studies. nih.gov For this compound, developing and validating robust bioanalytical methods are critical for successful pharmacokinetic and toxicokinetic assessments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification in Animal Plasma and Tissue Homogenates
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and speed. nih.gov
An LC-MS/MS method for this compound would involve optimizing several key parameters. A reversed-phase liquid chromatography method would likely be employed for separation. The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode, leveraging the basicity of the imidazopyridine nitrogen to achieve sensitive detection. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and a stable isotope-labeled internal standard.
Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound
| Parameter | Typical Setting | Purpose |
| LC Column | C18 or Biphenyl (e.g., 100 mm x 2.1 mm, <3 µm) | Separation of the analyte from matrix components and metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for analytical LC. |
| Injection Volume | 5 - 10 µL | Volume of prepared sample injected into the system. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the basic nitrogen-containing compound. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transition | e.g., [M+H]⁺ → Fragment ion | Specific mass transition monitored for the analyte. |
| Internal Standard | Stable Isotope Labeled (SIL) compound | Corrects for matrix effects and variability in sample processing and injection. |
This technique allows for the detection and quantification of this compound at very low concentrations (sub-ng/mL) in small volumes of plasma or tissue homogenates, which is essential for defining its pharmacokinetic profile in preclinical animal models. nih.gov
Optimization of Sample Preparation Strategies for Complex Biological Samples
The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances like proteins and phospholipids, thereby improving the accuracy and robustness of the LC-MS/MS analysis.
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, typically acetonitrile, is added to the biological sample to precipitate proteins. While fast, it may not remove all interfering substances, potentially leading to matrix effects.
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids. For this compound, which is a moderately polar compound, a solvent like methyl-tert-butyl ether (MTBE) could be effective for extraction from an alkalinized aqueous matrix. LLE often provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide the cleanest extracts. It involves passing the sample through a sorbent bed that retains the analyte, which is then washed to remove interferences and selectively eluted. For this compound, a mixed-mode cation exchange sorbent could be ideal, retaining the compound via both hydrophobic and ionic interactions before specific elution.
Table 2: Comparison of Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation by organic solvent. | Fast, simple, inexpensive. | Less clean extract, high potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquids. | Cleaner extracts than PPT, good recovery for certain analytes. | Labor-intensive, requires larger solvent volumes, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by selective elution. | Highest selectivity, cleanest extracts, high recovery, easily automated. | More expensive, requires method development. |
The choice of method depends on the required sensitivity, throughput, and the specific matrix being analyzed. For preclinical studies, a robust SPE method is often preferred to minimize matrix effects and ensure the highest data quality.
Validation Protocols for Analytical Methods Employed in Preclinical Research
Before a bioanalytical method can be used to support preclinical studies, it must be rigorously validated to ensure it is reliable and reproducible for its intended purpose. nih.govyoutube.com The validation process demonstrates that the analytical procedure is suitable for providing accurate concentration data. youtube.com Key validation parameters are defined by regulatory guidelines.
The validation process involves a series of experiments to assess the method's performance:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.
Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-assay) and on different days (inter-assay).
Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. Linearity is established by analyzing a series of calibration standards.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected but not necessarily quantified.
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.
Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | General Acceptance Criteria |
| Linearity | Relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of measured value to true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements. | Coefficient of variation (CV) or RSD ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Lowest quantifiable concentration. | Must be determined with acceptable accuracy and precision (±20% and ≤20% RSD). |
| Selectivity | Differentiating the analyte from interferences. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Recovery | Efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions. | Mean concentration within ±15% of the nominal concentration of baseline samples. |
A successfully validated method ensures that the concentration data generated for this compound during preclinical research are accurate and reliable, forming a solid foundation for critical decision-making in the drug development process. nih.gov
Emerging Research Applications and Future Trajectories for 2 Chloro 6 Methylimidazo 1,2 a Pyridine Research
Strategic Deployment of 2-Chloro-6-methylimidazo[1,2-a]pyridine as a Chemical Probe or Research Tool
The development of specialized molecular tools is crucial for dissecting complex biological processes. The this compound scaffold is well-suited for the creation of such probes, enabling detailed investigation of its molecular targets and mechanisms of action.
Design and Synthesis of Photoaffinity Labels and Affinity-Based Protein Profiling Probes
Photoaffinity labeling and affinity-based protein profiling (AfBPP) are powerful chemical proteomics techniques used to identify the direct targets of small molecules. magtechjournal.comrsc.org These methods involve the use of chemical probes that can covalently bind to their target proteins upon photoactivation or through inherent reactivity. The imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a suitable core for the development of targeted covalent inhibitors. rsc.org
While direct examples of photoaffinity labels derived from this compound are not yet prevalent in the literature, the foundational chemistry suggests a strong potential for such applications. The synthesis would involve incorporating a photoreactive group, such as a diazirine or benzophenone, and a reporter tag for enrichment and identification of the target protein. nih.gov The general applicability of imidazo[1,2-a]pyridines in creating covalent inhibitors underscores the feasibility of designing probes from the 2-chloro-6-methyl derivative to explore its specific biological interactions. rsc.org
Development of Radiolabeled Ligands for In Vitro and In Vivo Receptor Occupancy Studies (preclinical)
Radiolabeled ligands are indispensable for preclinical studies, particularly for in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). A patent for imidazo[1,2-a]pyridine derivatives highlights the potential for incorporating radioactive isotopes such as ³H, ¹⁴C, ¹¹C, and ¹⁸F for use in drug and substrate tissue distribution assays. google.com
Research has demonstrated the successful radiosynthesis of a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative, [¹¹C]CLINME, for imaging peripheral benzodiazepine (B76468) receptors (PBR) with PET. manchester.ac.uk This compound, 2-[6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-[¹¹C]methyl-acetamide, shares structural similarities with this compound, suggesting that the latter could also be a viable candidate for radiolabeling. Another study has detailed the synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative as a potential PET probe for targeting PI3K/mTOR in cancer. nih.gov These examples pave the way for the development of radiolabeled this compound to investigate its pharmacokinetic and pharmacodynamic properties in preclinical models.
Table 1: Examples of Radiolabeled Imidazo[1,2-a]pyridine Derivatives and Their Applications
| Radiolabeled Compound | Isotope | Application | Reference |
| [¹¹C]CLINME | ¹¹C | PET imaging of peripheral benzodiazepine receptors | manchester.ac.uk |
| N-[¹¹C]methylpiperazin-1-yl derivative | ¹¹C | PET imaging of PI3K/mTOR in cancer | nih.gov |
| General Imidazo[1,2-a]pyridines | ³H, ¹⁴C, ¹¹C, ¹⁸F | Drug and substrate tissue distribution assays | google.com |
Integration into Chemo-Proteomic and Target Deconvolution Strategies
Chemoproteomics aims to elucidate the protein targets of bioactive compounds on a proteome-wide scale. nih.govnih.gov Techniques like activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP) are central to this endeavor. magtechjournal.comnih.gov These methods utilize chemical probes to capture and identify protein targets from complex biological samples.
The imidazo[1,2-a]pyridine scaffold has been explored in chemical-genetic profiling to uncover cellular pathways. nih.gov While specific studies employing this compound in chemo-proteomic workflows are limited, the general principles of probe design and application are well-established. By modifying the this compound core with a reactive group and a reporter tag, it can be used as a probe in competitive or comparative ABPP experiments to identify its cellular interactome. This approach would be invaluable for understanding its mechanism of action and potential off-target effects.
Exploration of Nontraditional and Novel Applications Beyond Pharmacological Research
The unique chemical properties of the imidazo[1,2-a]pyridine ring system extend its potential utility beyond the realm of pharmacology into material science and agrochemistry.
Investigations into Material Science Applications (e.g., organic electronics, smart materials)
The imidazo[1,2-a]pyridine moiety is recognized for its utility in material science due to its distinct structural and electronic properties. rsc.org Research has shown that donor-acceptor complexes derived from the reaction of imidazo[1,2-a]pyridines with tetracyanoethylene (B109619) can form organic semiconducting materials. researchgate.net These materials exhibit intramolecular charge transfer and fluorescence, with their electrical conductivity increasing with temperature. researchgate.net
Although direct application of this compound in this context has not been explicitly reported, the foundational research on the parent scaffold suggests a promising avenue for investigation. The electronic properties of the 2-chloro-6-methyl derivative could be fine-tuned through further chemical modification to develop novel organic electronic materials or components for "smart materials" that respond to external stimuli.
Academic Scrutiny of Agrochemistry or Veterinary Medicine Research Potentials
The imidazo[1,2-a]pyridine scaffold is a component of various agrochemicals. mdpi.comnih.govrsc.org Furthermore, derivatives of this heterocyclic system have been investigated for their potential in veterinary medicine, particularly as anthelmintic and antifungal agents. nih.gov A patent for imidazo[1,2-a]pyridine derivatives explicitly mentions their potential for use in veterinary medicine. google.com
While specific studies on the agrochemical or veterinary applications of this compound are not widely documented, the established biological activity of the broader class of compounds suggests that it could be a valuable lead structure for the development of new pesticides or veterinary drugs. Further screening and derivatization of this compound could uncover novel applications in these fields.
Role as a Key Synthetic Building Block in the Preparation of Complex Natural Products or Advanced Materials
The compound this compound is a valuable heterocyclic scaffold in the fields of organic synthesis and pharmaceutical chemistry. rsc.org Its structure, featuring a fused pyridine (B92270) and imidazole (B134444) ring system, is a recurring motif in a multitude of biologically active molecules and marketed drugs, including Zolpidem, Alpidem, and Olprinone. nih.govnih.govresearchgate.net The chlorine atom at the 2-position and the methyl group at the 6-position make it a versatile building block for creating more complex and functionalized derivatives. nih.gov
The chlorine atom is particularly significant as it can be readily substituted through various chemical reactions. This allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives. For instance, the chlorine can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, which are fundamental for constructing intricate molecular architectures. researchgate.net This adaptability makes it a crucial intermediate in the development of new therapeutic agents. nih.govresearchgate.net
While the direct incorporation of this compound into complex natural products is not extensively documented, its utility is evident in the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of this scaffold have been investigated for their activity against colon cancer cell lines and as potential PI3K/mTOR dual inhibitors for cancer therapy. acs.orgnih.gov
In the realm of advanced materials, imidazo[1,2-a]pyridine derivatives are being explored for their optical properties. mdpi.com Their potential applications include use in cell imaging, metal sensing, and Organic Light-Emitting Diodes (OLEDs). The ability to modify the scaffold at various positions allows for the fine-tuning of its electronic and photophysical properties to suit specific material requirements.
Identification of Current Research Challenges and Prospective Opportunities
A primary challenge in the synthesis of analogues of this compound is the introduction of bulky or multiple functional groups. mdpi.com Steric hindrance can significantly impede the efficiency of chemical reactions, leading to low yields and the formation of unwanted byproducts. The development of more robust and efficient synthetic methods, including new catalysts and reaction conditions, is crucial to overcome these limitations. researchgate.net Recent advancements have focused on transition metal-catalyzed reactions, multi-component reactions, and photochemical methods to improve the synthesis of functionalized imidazo[1,2-a]pyridines. researchgate.netbohrium.commdpi.com
Imidazo[1,2-a]pyridine derivatives are known to interact with multiple biological targets, a phenomenon known as polypharmacology. nih.gov This can be beneficial for treating complex diseases but also complicates the understanding of a compound's full biological activity and potential side effects. A significant challenge is to identify all the targets of a given compound and to distinguish between therapeutic effects and off-target effects. This requires a combination of computational modeling, in vitro screening against a broad panel of biological targets, and detailed preclinical studies to understand the systemic effects of these compounds. For instance, some imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents by targeting specific enzymes like PI3Kα. nih.gov
To better predict the clinical efficacy and safety of new imidazo[1,2-a]pyridine derivatives, there is a need for more advanced and predictive preclinical models. Traditional two-dimensional cell cultures often fail to replicate the complex environment of a tumor or organ. The use of three-dimensional (3D) cell cultures, organoids, and patient-derived xenografts (PDXs) can provide a more accurate assessment of a compound's activity. These advanced models, coupled with modern imaging techniques and biomarker analysis, can offer deeper insights into the mechanisms of action and resistance, as demonstrated in studies on imidazo[1,2-a]pyridines as antituberculosis agents. nih.gov
Horizon Scanning for Future Research Avenues and Fostering Interdisciplinary Collaborations
The future of research on this compound and its analogues is pointing towards several exciting directions. A key area of exploration is the identification of novel biological targets for this versatile scaffold. This will involve screening these compounds against a wider range of diseases and biological pathways.
The integration of artificial intelligence (AI) and machine learning in the drug discovery process is set to accelerate the design and optimization of new imidazo[1,2-a]pyridine-based drug candidates. These technologies can help in predicting the biological activity and physicochemical properties of virtual compounds, thereby streamlining the synthetic efforts.
Fostering collaborations between chemists, biologists, pharmacologists, and clinicians is paramount for the successful translation of basic research into new medicines. acs.orgacs.orgparabolicdrugs.com Such interdisciplinary teamwork enables a multifaceted approach to drug discovery, from initial compound design to preclinical and clinical evaluation. acs.orgparabolicdrugs.com Partnerships between academic institutions and pharmaceutical companies can also bridge the gap between discovery and development, ensuring that promising compounds have a clear path to clinical application. acs.org
Interactive Data Table: Synthetic Methods for Imidazo[1,2-a]pyridines
| Synthetic Method | Description | Key Features | Reference |
| Groebke–Blackburn–Bienaymé Reaction | A three-component reaction for the synthesis of imidazo[1,2-a]pyridines. | Greener alternative, forms the core scaffold efficiently. | rsc.org |
| Copper-Catalyzed Reactions | Various copper-catalyzed coupling and annulation reactions. | Enables the formation of C-C and C-heteroatom bonds. | researchgate.net |
| Visible Light-Induced Functionalization | Photochemical methods for C-H functionalization. | Eco-friendly, allows for selective modifications. | mdpi.com |
| Multi-component Coupling Reaction | Combines multiple starting materials in a single step. | Efficient for creating diverse libraries of compounds. | nih.gov |
Concluding Perspectives
Synthesis of Key Academic Contributions and Scholarly Achievements Related to 2-Chloro-6-methylimidazo[1,2-a]pyridine
The primary scholarly achievement associated with this compound lies in its function as a crucial intermediate for the synthesis of complex, biologically active molecules. The imidazo[1,2-a]pyridine (B132010) core, particularly with a 6-methyl substitution, is a key structural motif in the development of novel therapeutic agents.
A significant academic contribution is the use of the 6-methylimidazo[1,2-a]pyridine (B1585894) scaffold in the creation of potent antitubercular agents. nih.gov Researchers have developed imidazo[1,2-a]pyridine-3-carboxamides that exhibit nanomolar activity against Mycobacterium tuberculosis. The synthesis of these compounds often starts with the reaction of 2-amino-5-methylpyridine (B29535) with an α-haloketone or a related electrophile to form the bicyclic core. nih.govmdpi.com The subsequent introduction of a chlorine atom at the C2 position and further functionalization at the C3 position lead to a library of compounds with significant therapeutic potential. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides showed minimum inhibitory concentrations (MIC) as low as ≤0.006 μM against replicating M. tuberculosis. nih.gov
Furthermore, studies have highlighted the importance of substitution patterns on the imidazo[1,2-a]pyridine ring for biological activity. The presence and position of a methyl group can significantly influence the potency of the final compound. nih.gov The this compound structure thus serves as a valuable tool for probing structure-activity relationships (SAR) in drug design.
Broader Impact and Implications for the Field of Imidazo[1,2-a]pyridine Research and Chemical Sciences
The imidazo[1,2-a]pyridine framework is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a variety of marketed drugs and clinical candidates. nih.govresearchgate.net The study of this compound and its derivatives contributes significantly to this field.
The broader impact of this compound includes:
Expansion of Chemical Diversity: The 2-chloro and 6-methyl substituents provide specific electronic and steric properties, influencing the molecule's reactivity and biological interactions. The chlorine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.
Advancement in Drug Discovery: Research based on this scaffold has led to the identification of lead compounds for various diseases. Beyond tuberculosis, imidazo[1,2-a]pyridine derivatives have been investigated as anticancer, antiviral, anti-inflammatory, and antifungal agents. nih.govbeilstein-journals.orgnih.govnih.gov For example, derivatives have been designed as PI3Kα inhibitors for cancer therapy, demonstrating the versatility of the scaffold. nih.gov
Innovation in Synthetic Chemistry: The demand for functionalized imidazo[1,2-a]pyridines has spurred the development of novel synthetic methodologies. This includes advances in C-H functionalization, multicomponent reactions, and photoredox catalysis to modify the core structure efficiently and selectively. nih.govmdpi.com
The data below illustrates the variety of biological targets for which imidazo[1,2-a]pyridine derivatives have been investigated.
| Biological Target/Application | Therapeutic Area | Reference |
| Mycobacterium tuberculosis | Infectious Disease (Tuberculosis) | nih.gov |
| PI3Kα | Oncology | nih.gov |
| Colon Cancer Cell Lines | Oncology | nih.gov |
| Cytomegalovirus & Varicella-zoster virus | Infectious Disease (Viral) | nih.gov |
| General Antibacterial/Antifungal | Infectious Disease | mdpi.combeilstein-journals.org |
Prognosis for Sustained Academic and Fundamental Research into the Compound's Properties and Applications
The future for academic and fundamental research into this compound and its analogs appears robust, driven by the continued search for new and effective therapeutics.
Future research directions are likely to include:
Exploration of New Therapeutic Areas: The wide spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold suggests that derivatives of this compound could be explored for new applications, including neurodegenerative diseases and metabolic disorders. beilstein-journals.org
Development of Advanced Analogs: There is sustained interest in synthesizing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. This involves fine-tuning the substitution pattern on the heterocyclic core.
Advancements in Synthetic Methodology: Fundamental research will likely continue to focus on creating more efficient, sustainable, and site-selective methods for the synthesis and functionalization of the imidazo[1,2-a]pyridine ring system. mdpi.com This is crucial for building complex molecular architectures and generating chemical libraries for high-throughput screening.
Application in Chemical Biology: The scaffold can be used to design chemical probes to study biological pathways. For instance, fluorescently tagged derivatives could be used for cellular imaging and target identification.
The persistent challenge of drug-resistant pathogens and the need for more effective treatments for diseases like cancer ensure that the imidazo[1,2-a]pyridine scaffold, and specifically versatile building blocks like this compound, will remain a focal point of intensive research in chemical and pharmaceutical sciences. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted pyridines and imidazole precursors. For example, microwave-assisted synthesis (MWI) significantly improves reaction efficiency and yield by reducing reaction time (e.g., from hours to minutes) and enhancing regioselectivity . Key parameters include solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and catalyst (e.g., Na₂CO₃). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Analytical validation using NMR (¹H/¹³C) and HPLC is critical for structural confirmation .
Q. How does the position of substituents (chloro and methyl groups) influence the compound's physicochemical properties?
- Methodological Answer : Substituent positioning alters electronic distribution and steric effects. Computational tools like DFT calculations predict molecular electrostatic potential (MEP) and frontier orbitals, while X-ray crystallography confirms planarity of the imidazo[1,2-a]pyridine core. For instance, the methyl group at position 6 increases lipophilicity (logP ~2.5), enhancing membrane permeability, while the chloro group at position 2 modulates electrophilicity for nucleophilic substitution reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or substituent effects. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with controlled modifications (e.g., 6-bromo vs. 6-chloro analogs) .
- Standardized Assays : Use validated models (e.g., MIC assays for antimicrobial activity) with consistent protocols .
- Data Normalization : Express activity relative to positive controls (e.g., IC₅₀ values normalized to cisplatin for cytotoxicity) .
Q. What experimental strategies are recommended for evaluating the compound's adsorption behavior in corrosion inhibition studies?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify adsorption efficiency on metal surfaces (e.g., carbon steel in NaCl). Fit data to Langmuir or Freundlich isotherms to determine adsorption mode (physisorption vs. chemisorption). Surface characterization via SEM/EDS confirms film formation. For this compound, a Langmuir model (R² >0.98) suggests monolayer adsorption, with ΔG°ads values indicating spontaneous binding .
Q. How can molecular docking and MD simulations enhance understanding of the compound's interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with known imidazo[1,2-a]pyridine affinity (e.g., benzodiazepine receptors, kinase enzymes) .
- Docking Workflow : Use AutoDock Vina to predict binding poses, followed by MD simulations (GROMACS) to assess stability over 100 ns. Validate with mutagenesis studies (e.g., alanine scanning for key residues) .
- Example : Docking of 2-chloro-6-methyl derivatives into the ATP-binding pocket of EGFR kinase revealed hydrogen bonding with Met793 and hydrophobic interactions with Leu718, explaining inhibitory activity .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize microwave-assisted methods for scalability and green chemistry compliance .
- Biological Assays : Include orthogonal assays (e.g., SPR for binding affinity, in vivo models for toxicity) to validate in vitro findings .
- Computational Integration : Combine QSAR, docking, and MD simulations to rationalize activity and guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
